N-(2,2-Diethoxyethyl)-2,6-dimethylaniline
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Overview
Description
N-(2,2-Diethoxyethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a diethoxyethyl group attached to the nitrogen atom of a 2,6-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diethoxyethyl)-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include quinones, substituted anilines, and various functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2,2-Diethoxyethyl)-2,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N-(2,2-Diethoxyethyl)-2,6-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Diethoxyethyl)-7H-purin-6-amine
- N-(2,2-Diethoxyethyl)-N-hexadecylnonanamide
- N-(2,2-Diethoxyethyl)-N-phenylthiourea
Uniqueness
N-(2,2-Diethoxyethyl)-2,6-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and physical properties. Its diethoxyethyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
60710-57-8 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C14H23NO2/c1-5-16-13(17-6-2)10-15-14-11(3)8-7-9-12(14)4/h7-9,13,15H,5-6,10H2,1-4H3 |
InChI Key |
LMXFUIAAXJVZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=C(C=CC=C1C)C)OCC |
Origin of Product |
United States |
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